4'-O-Demethyl-pantoprazole sulfide
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Overview
Description
4’-O-Demethyl-pantoprazole sulfide: is a chemical compound with the molecular formula C15H13F2N3O3S and a molecular weight of 353.34 g/mol . It is an impurity of pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease and Zollinger-Ellison syndrome . The compound is characterized by its off-white to pale brown solid form and is slightly soluble in methanol and sparingly soluble in DMSO .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Demethyl-pantoprazole sulfide involves the demethylation of pantoprazole. The reaction typically employs reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable thiol reagent .
Industrial Production Methods: Industrial production of 4’-O-Demethyl-pantoprazole sulfide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-O-Demethyl-pantoprazole sulfide undergoes various chemical reactions, including:
Reduction: Reduction of the sulfide group to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions involving the replacement of the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Sulfone derivatives
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4’-O-Demethyl-pantoprazole sulfide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-O-Demethyl-pantoprazole sulfide is related to its parent compound, pantoprazole. Pantoprazole exerts its effects by covalently binding to the sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This binding inhibits both basal and stimulated gastric acid secretion . The specific molecular targets and pathways involved in the action of 4’-O-Demethyl-pantoprazole sulfide are still under investigation .
Comparison with Similar Compounds
Pantoprazole: The parent compound, used as a proton pump inhibitor.
Pantoprazole Sulfone: An oxidized derivative of pantoprazole.
Pantoprazole N-Oxide: Another oxidized form of pantoprazole.
Uniqueness: 4’-O-Demethyl-pantoprazole sulfide is unique due to its specific structural modification, which involves the removal of a methyl group from the parent compound, pantoprazole . This modification results in distinct chemical and physical properties, making it a valuable reference standard and research compound .
Properties
IUPAC Name |
2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]-3-methoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3S/c1-22-13-11(18-5-4-12(13)21)7-24-15-19-9-3-2-8(23-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQTAPXYCRJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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